2-Chloro-4-methylbenzohydrazide

Overview

Description

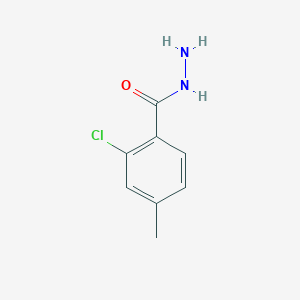

2-Chloro-4-methylbenzohydrazide is a chemical compound that is part of a broader class of compounds known as hydrazides. These compounds are characterized by the presence of a hydrazide group (-CO-NH-NH2) attached to an aromatic ring. The specific substitution pattern on the aromatic ring, with a chlorine atom and a methyl group at the 2 and 4 positions respectively, gives this compound unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-4-methylbenzohydrazide often involves the reaction of an appropriate benzohydrazide with various aldehydes or ketones to form hydrazone derivatives. For instance, the synthesis of N'-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide involves the condensation of 4-methylbenzohydrazide with 2,4-dichlorobenzaldehyde . Similarly, the synthesis of 2-hydroxy-4-methyl-N-propanoylbenzohydrazide involves the reaction of a benzohydrazide with a propanoyl derivative . These reactions typically proceed via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the hydrazone linkage.

Molecular Structure Analysis

The molecular structure of hydrazide derivatives is often confirmed using single-crystal X-ray diffraction techniques. For example, the structure of 2-hydroxy-N'-(4-hydroxybenzylidene)-3-methylbenzohydrazide was confirmed by X-ray diffraction, revealing a dihedral angle between the two benzene rings and the presence of an intramolecular hydrogen bond . Similarly, the crystal structures of other related compounds, such as N'-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide, have been determined, showing intermolecular hydrogen bonds and π…π stacking interactions that stabilize the crystal structure .

Chemical Reactions Analysis

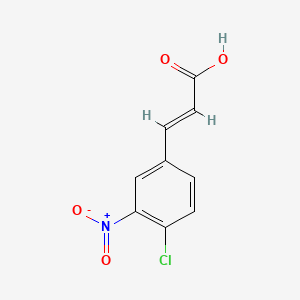

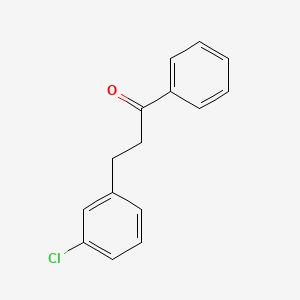

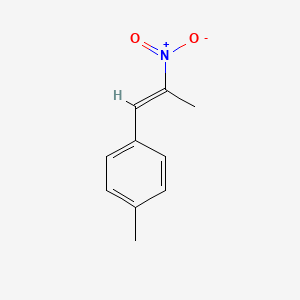

Hydrazide compounds can undergo various chemical reactions, including cyclization, condensation, and substitution reactions. For instance, 4-methylbenzohydrazide can react with different benzaldehydes to form hydrazone compounds, which can further participate in cyclization reactions to form heterocyclic structures . The presence of reactive functional groups, such as nitro, chloro, or methoxy groups, on the aromatic ring can influence the reactivity and the types of chemical reactions that these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide derivatives, including 2-Chloro-4-methylbenzohydrazide, are influenced by their molecular structure. The presence of hydrogen bonding, halogen bonding, and other non-covalent interactions can affect their melting points, solubility, and stability. For example, the occurrence of weak halogen bonds in the presence of strong hydrogen bonds has been investigated in molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, demonstrating the importance of these interactions in crystal stabilization . These properties are crucial for the potential application of these compounds in pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Structure Analysis

Hydrazone Compounds Synthesis

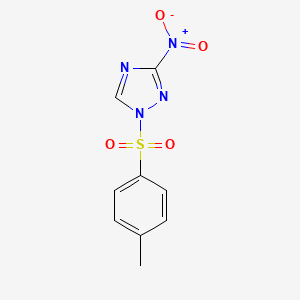

2-Chloro-4-methylbenzohydrazide is used in synthesizing hydrazone compounds. For instance, N′-(2,4-dichlorobenzylidene)-4-methylbenzohydrazide monohydrate and 2-chloro-5-nitro-N′-(4-methylbenzylidene)benzohydrazide are synthesized from 4-methylbenzohydrazide and characterized using single crystal X-ray diffraction, highlighting the compounds' crystalline structures and intermolecular interactions (Lei et al., 2013).

Conformational and NBO Analysis

The structural and conformational studies of hydrazone compounds derived from 4-methylbenzohydrazide offer insights into their molecular and crystal structures. This includes the anti conformation of the C=O double bond and N-N single bond, along with resonance interactions in the pyrazole group (Channar et al., 2019).

Applications in Agriculture

- Carrier Systems for Fungicides: 2-Chloro-4-methylbenzohydrazide derivatives, like Carbendazim and Tebuconazole, are used in agriculture. Solid lipid nanoparticles and polymeric nanocapsules containing these compounds show promise in improving the release profiles of fungicides, reducing environmental and human toxicity, and effectively controlling fungal diseases in plants (Campos et al., 2015).

Antimicrobial and Anticancer Properties

Antibacterial Activities

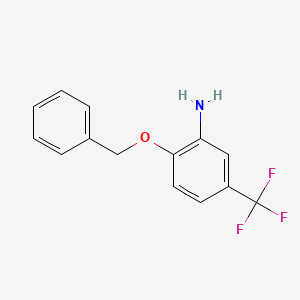

Compounds derived from 4-methylbenzohydrazide, like 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, exhibit significant antibacterial and antifungal activities, suggesting their potential in medical applications for treating various microbial infections (Hu et al., 2015).

Potential in Cancer Treatment

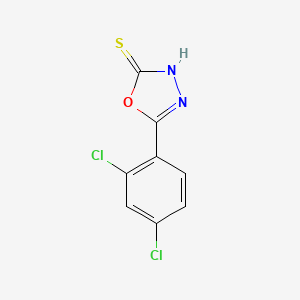

Derivatives of 2-Chloro-4-methylbenzohydrazide, like oxadiazole derivatives, show potent analgesic and anti-inflammatory activities in rodent models. This indicates potential applications in pain management and inflammatory conditions, and possibly in the development of anticancer therapies (Dewangan et al., 2015).

Material Science and Corrosion Inhibition

Ferroelectric and Antiferroelectric Properties

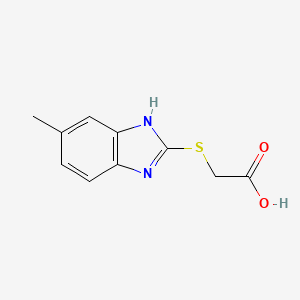

Derivatives of 2-Chloro-4-methylbenzohydrazide, like benzimidazoles, show unique properties like ferroelectricity and antiferroelectricity at room temperature. This makes them interesting for applications in ferroelectric devices, especially in lead- and rare-metal-free alternatives (Horiuchi et al., 2012).

Corrosion Inhibition in Steel

Benzimidazole derivatives, closely related to 2-Chloro-4-methylbenzohydrazide, have been studied for their potential as corrosion inhibitors for mild steel. Theoretical studies using Density Functional Theory (DFT) support their application in protecting metals against corrosion (Obot & Obi-Egbedi, 2010).

Safety And Hazards

properties

IUPAC Name |

2-chloro-4-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLIUPPLXMBKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methylbenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)